Ethyl (E)-2-cyano-3-ethoxycrotonate

Physical Property Procurement Stability

Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS 35260-93-6) is the superior α,β-unsaturated cyanoester for heterocycle synthesis. Its unique β-ethoxy group balances electrophilicity and steric control, enabling clean, regioselective cyclization to pyrazoles, quinolones, and pyridines—a performance that methoxy or methyl analogs cannot match. Available at ≥98% purity, this crystalline solid ships under ambient conditions, ensuring seamless integration into existing synthetic routes without re‑optimization. Choose the right intermediate for your drug discovery and agrochemical programs.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 35260-93-6
Cat. No. B3041740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-2-cyano-3-ethoxycrotonate
CAS35260-93-6
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCOC(=C(C#N)C(=O)OCC)C
InChIInChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+
InChIKeyYKXFOGAYPIPTKF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS 35260-93-6): High‑Purity α,β‑Unsaturated Cyanoester Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS 35260‑93‑6; C₉H₁₃NO₃, MW 183.2) is an α,β‑unsaturated cyanoester characterized by a conjugated (E)‑double bond bearing a strongly electron‑withdrawing cyano group at the α‑position and an ethoxy group at the β‑position. This structure confers a distinct electrophilic character that favors conjugate addition over carbonyl substitution, enabling efficient synthesis of pyrazoles, pyridines, quinolones, and other heterocyclic scaffolds essential to pharmaceutical and agrochemical discovery [1]. The compound is commercially available as a crystalline solid (mp 71–73 °C) in grades up to 98% purity , with its stable shelf‑life and broad solubility in organic solvents making it a reliable intermediate for both laboratory‑scale and larger‑batch applications .

Why Generic Substitution of Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS 35260-93-6) Fails in Regioselective Heterocycle Synthesis


Superficially similar α,β‑unsaturated cyanoesters (e.g., ethyl 2‑cyano‑3‑methoxycrotonate or ethyl 2‑cyano‑3‑methylcrotonate) cannot simply replace Ethyl (E)‑2‑cyano‑3‑ethoxycrotonate in established synthetic routes because the β‑substituent profoundly influences both the electronic character of the conjugated system and the steric environment at the reaction centre. The ethoxy group delivers a unique balance of moderate electron‑donating resonance (stabilizing the intermediate carbanion in conjugate additions) and steric bulk that directs regioselective cyclization [1]. Using a methoxy analog increases electrophilicity and may lead to premature nucleophilic attack or undesired side reactions, whereas a methyl analog lacks sufficient stabilization for smooth heterocycle formation, often resulting in lower yields or the need for re‑optimized conditions . The quantitative evidence below demonstrates that these differences are not academic—they directly affect synthetic efficiency, product purity, and the reproducibility of key transformations in medicinal chemistry and agrochemical development.

Quantitative Differentiation of Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS 35260-93-6) Versus Structural Analogs


Elevated Melting Point and Crystalline Form: Procurement and Handling Advantage over Methyl and Methoxy Analogs

Ethyl (E)-2-cyano-3-ethoxycrotonate exhibits a melting point of 71–73 °C and is supplied as a crystalline powder at room temperature [1]. In direct comparison, the methoxy analog (ethyl 2‑cyano‑3‑methoxycrotonate, MW 169.2) is a liquid with no reported melting point [2], while the methyl analog (ethyl 2‑cyano‑3‑methylcrotonate, MW 153.2) melts at approximately 20 °C and is often a low‑melting solid or liquid . The higher melting point and well‑defined crystalline habit of the ethoxy compound simplify weighing, reduce hygroscopicity, and improve long‑term storage stability—directly lowering procurement risk and minimizing batch‑to‑batch variability in synthesis.

Physical Property Procurement Stability

Distinct Boiling Point Range Enables Streamlined Solvent Removal and Purification in Multi‑Step Syntheses

The boiling point of Ethyl (E)-2-cyano-3-ethoxycrotonate is reported as 304.6 ± 9.0 °C at 760 mmHg [1]. This value is substantially higher than that of ethyl 2‑cyano‑3‑methylcrotonate (bp 98–99 °C at 1 mmHg, extrapolated ~220–240 °C at 760 mmHg) and of ethyl cyanoacetate, a common precursor, which boils at 208–210 °C . The high boiling point of the ethoxy derivative minimizes evaporative losses during azeotropic drying or rotary evaporation and allows for more selective removal of lower‑boiling impurities or solvents without co‑distillation of the product. This is particularly valuable in telescoped reaction sequences where intermediate isolation is avoided.

Process Chemistry Purification Volatility

Optimized Synthetic Yield Up to 79.5% Under Mild Conditions Contrasts with Unoptimized 16% Yields from Common Precursors

When synthesized via Knoevenagel condensation of ethyl cyanoacetate and ethyl acetoacetate under optimized basic conditions, Ethyl (E)-2-cyano-3-ethoxycrotonate can be obtained in yields as high as 79.5% [1]. In contrast, a patent procedure using triethyl orthoacetate and ethyl cyanoacetate in acetic anhydride gives the same target compound in only 16% yield after 8 hours [2]. This nearly five‑fold improvement highlights that selecting the correct synthetic route—and thereby the appropriate commercial source of the intermediate—has a direct and quantifiable impact on cost‑of‑goods and process throughput. While the 16% yield example is not a direct head‑to‑head comparison of different analogs, it underscores the sensitivity of this scaffold to reaction conditions and the value of procuring a pre‑formed, high‑purity building block rather than generating it in situ.

Synthetic Efficiency Yield Process Optimization

Broad‑Spectrum Antimicrobial Activity Documented Against S. epidermidis, MRSA, and C. albicans

Ethyl (E)-2-cyano-3-ethoxycrotonate has been directly tested for antimicrobial activity and shows efficacy against the Gram‑positive bacterium Staphylococcus epidermidis, the clinically challenging methicillin‑resistant Staphylococcus aureus (MRSA), and the fungal pathogen Candida albicans . The reported mechanism involves the activated ester reacting with bacterial surface nucleophiles to form a pyrazole adduct that inhibits DNA and protein synthesis . While specific MIC values are not disclosed in the public domain for this compound, the documented activity against MRSA and C. albicans—organisms for which many simpler cyanoesters show weak or no activity—positions this intermediate as a privileged scaffold for antimicrobial lead optimization. This contrasts with close analogs like ethyl 2‑cyano‑3‑methylcrotonate, for which no antimicrobial data are available in open literature, suggesting that the ethoxy group may be a critical pharmacophoric element.

Antimicrobial Antifungal Infectious Disease

Optimal Use Cases for Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS 35260-93-6) Based on Quantitative Evidence


Regioselective Synthesis of 3‑Cyano‑2‑methylquinolin‑4‑ones via Aniline Condensation and Thermal Cyclization

The compound reacts with various anilines to form anilinocrotonate intermediates that undergo clean cyclization in refluxing Dowtherm A to afford 3‑cyano‑2‑methylquinolin‑4‑ones, a class of heterocycles with documented biological activities [1]. The (E)‑configuration and the ethoxy leaving group facilitate smooth condensation and high regioselectivity, making this the method of choice over attempts using methoxy or methyl analogs that often yield complex mixtures [1].

Generation of Antimicrobial Pyrazole Derivatives via Reaction with Bacterial Surface Nucleophiles

As an activated ester of ethyl cyanoacetate, Ethyl (E)-2-cyano-3-ethoxycrotonate reacts with nucleophilic groups present on bacterial cell surfaces to generate pyrazole derivatives that disrupt DNA and protein synthesis . This unique reactivity profile has been exploited in academic and industrial laboratories to design novel antibacterial agents targeting MRSA and other resistant strains .

Building Block for 4‑Ethoxy‑2‑oxo‑1‑phenyl‑1,2‑dihydropyridine‑3‑carboxylic Acid and Related Pyridine Scaffolds

In patented methods, the compound serves as a key intermediate in the synthesis of 4‑ethoxy‑2‑oxo‑1‑phenyl‑1,2‑dihydropyridine‑3‑carboxylic acid derivatives, which are valuable intermediates for pharmaceuticals and crop protection agents [2]. The high boiling point and crystalline nature of the starting material simplify telescoped reactions and improve process mass intensity.

Precursor for PRMT1 Inhibitors and Other Pharmaceutical Lead Structures

Patents describing PRMT1 inhibitors cite Ethyl (E)-2-cyano-3-ethoxycrotonate as a starting material, with synthetic procedures noting the importance of the (E)‑geometry and the ethoxy group for downstream functionalization [3]. The compound's commercial availability in 98% purity ensures that medicinal chemistry programs can rapidly access this scaffold without investing in in‑house optimization of its preparation.

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